molecular formula C22H36I2 B1603635 1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene CAS No. 225512-46-9

1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene

Cat. No.: B1603635
CAS No.: 225512-46-9
M. Wt: 554.3 g/mol
InChI Key: TYZQQLJIRWRBFL-UHFFFAOYSA-N
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Description

1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene is an organic compound characterized by the presence of two ethylhexyl groups and two iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene typically involves the iodination of 1,4-Bis(2-ethylhexyl)benzene. The process can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination at the 2 and 5 positions on the benzene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, where the ethylhexyl groups may be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, resulting in compounds like 1,4-Bis(2-ethylhexyl)-2,5-diazidobenzene.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products typically involve the conversion of ethylhexyl groups to simpler hydrocarbons.

Scientific Research Applications

1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene has several applications in scientific research:

    Materials Science: Used in the synthesis of advanced materials, including liquid crystals and polymers.

    Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.

    Biology and Medicine:

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene depends on its application. In chemical reactions, the iodine atoms act as leaving groups, facilitating substitution reactions. In biological systems, the compound’s hydrophobic ethylhexyl groups may enhance its interaction with lipid membranes, potentially aiding in drug delivery.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(2-ethylhexyl)benzene: Lacks the iodine atoms, making it less reactive in substitution reactions.

    Bis(2-ethylhexyl) phthalate: A plasticizer with different functional groups and applications.

    1,4-Bis(2-ethylhexyl) terephthalate: Used as a plasticizer, with a different structural framework.

Uniqueness

1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene is unique due to the presence of iodine atoms, which enhance its reactivity and potential for functionalization in various chemical processes. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1,4-bis(2-ethylhexyl)-2,5-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36I2/c1-5-9-11-17(7-3)13-19-15-22(24)20(16-21(19)23)14-18(8-4)12-10-6-2/h15-18H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZQQLJIRWRBFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=CC(=C(C=C1I)CC(CC)CCCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584517
Record name 1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225512-46-9
Record name 1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis-(2-ethylhexyl)-2,5-diiodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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